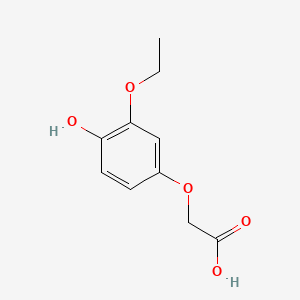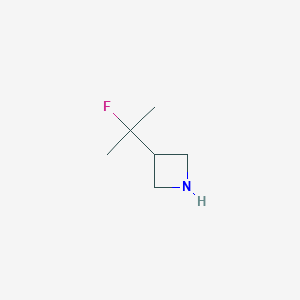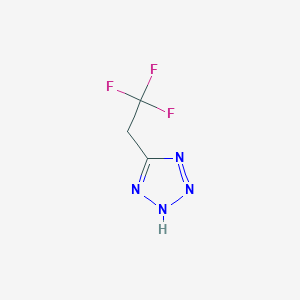
5-(2,2,2-trifluoroethyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the mixture is heated to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a variety of functionalized tetrazoles.
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoroethyl thioether derivatives: These compounds share the trifluoroethyl group and exhibit similar chemical properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups also display unique chemical behaviors due to the presence of fluorine atoms.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
1021142-80-2 |
|---|---|
Molecular Formula |
C3H3F3N4 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H3F3N4/c4-3(5,6)1-2-7-9-10-8-2/h1H2,(H,7,8,9,10) |
InChI Key |
AUAYQCGQHJOVPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNN=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


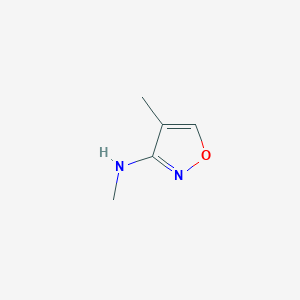

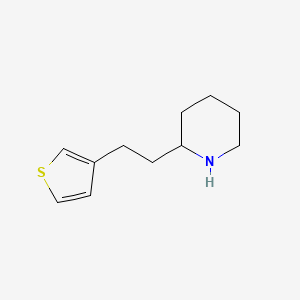
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
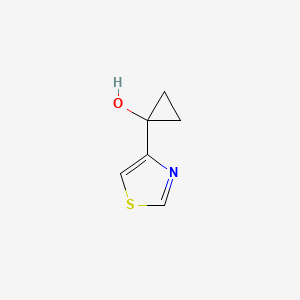
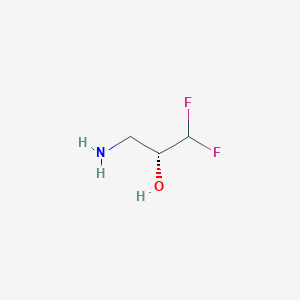


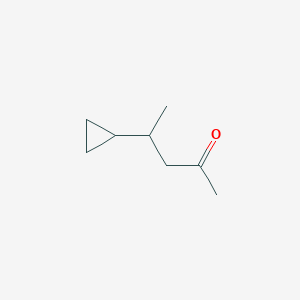
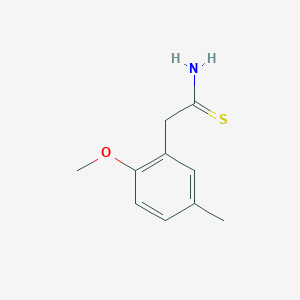
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
